molecular formula C20H16ClNO4S2 B12025496 3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B12025496
M. Wt: 433.9 g/mol
InChI Key: XNXVUOIUCNEZEX-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound with a molecular formula of C20H16ClNO4S2 . This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of 2-chlorobenzylidene and thiazolidinone derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogenation or alkylation reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase (COX) enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((5E)-5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 2-chlorobenzyl group, in particular, influences its interaction with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C20H16ClNO4S2

Molecular Weight

433.9 g/mol

IUPAC Name

3-[(5E)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C20H16ClNO4S2/c21-15-7-3-1-6-14(15)12-26-16-8-4-2-5-13(16)11-17-19(25)22(20(27)28-17)10-9-18(23)24/h1-8,11H,9-10,12H2,(H,23,24)/b17-11+

InChI Key

XNXVUOIUCNEZEX-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C/3\C(=O)N(C(=S)S3)CCC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)S3)CCC(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.